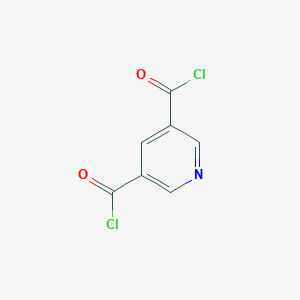

3,5-Pyridinedicarbonyl chloride

Übersicht

Beschreibung

3,5-Pyridinedicarbonyl chloride, also known as pyridine-3,5-dicarbonyl dichloride, is a chemical compound with the molecular formula C7H3Cl2NO2 . It has an average mass of 204.010 Da and a monoisotopic mass of 202.954086 Da .

Molecular Structure Analysis

The molecular structure of 3,5-Pyridinedicarbonyl chloride consists of a pyridine ring with carbonyl chloride groups attached at the 3 and 5 positions .Physical And Chemical Properties Analysis

3,5-Pyridinedicarbonyl chloride has a density of 1.5±0.1 g/cm3, a boiling point of 305.2±22.0 °C at 760 mmHg, and a flash point of 138.4±22.3 °C . It has a molar refractivity of 44.8±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 135.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

3,5-Pyridinedicarbonyl dichloride has been used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the uncatalyzed N-activation and nucleophilic 1,2-dearomatization with thiocyanate ion followed by addition reaction with diphenylamine . This reaction led to the formation of a novel and stable 1,2-dihydropyridine-based heterocyclic compound .

Multicomponent Reactions

This compound has been identified to react with a variety of organic compounds leading to organic thiocyanates which are widely used in synthetic and medicinal chemistry, chemical biology, and material sciences via multicomponent reactions .

Clipping Reaction

3,5-Pyridinedicarbonyl dichloride has been used in a five-component clipping reaction with p-xylylenediamine, the hydrazo template, and triethylamine . This reaction provided a hydrazo2rotaxane in a small yield .

Zukünftige Richtungen

While specific future directions for 3,5-Pyridinedicarbonyl chloride are not mentioned in the search results, it’s worth noting that heterocyclic compounds like this one are of significant interest in pharmaceutical research . The compound could potentially serve as a precursor for the synthesis of a variety of novel heterocyclic compounds derivative to 1,2-dihydropyridine .

Wirkmechanismus

Target of Action

It has been used in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the specific reaction conditions and the presence of other reactants .

Mode of Action

3,5-Pyridinedicarbonyl dichloride is a reactive compound that can participate in various chemical reactions. For instance, it has been shown to undergo uncatalyzed N-activation and nucleophilic 1,2-dearomatization when induced by thiocyanate ion . This reaction leads to the formation of a novel and stable 1,2-dihydropyridine-based heterocyclic compound .

Result of Action

Its ability to participate in various chemical reactions suggests that it could have diverse effects depending on the specific context of its use .

Action Environment

The action, efficacy, and stability of 3,5-Pyridinedicarbonyl dichloride can be influenced by various environmental factors. These may include the presence of other reactants, reaction conditions (such as temperature and pH), and the specific chemical environment

Eigenschaften

IUPAC Name |

pyridine-3,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKBDFUOZKKFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295176 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Pyridinedicarbonyl chloride | |

CAS RN |

15074-61-0 | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

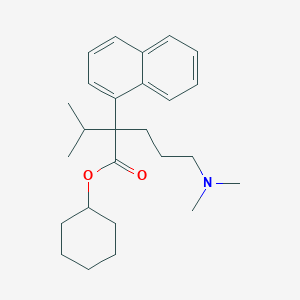

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

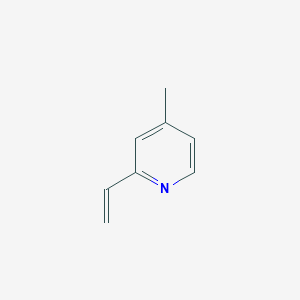

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.